Cas no 3566-61-8 (2,2,3,3-Tetramethylsuccinimide)
2,2,3,3-Tetramethylsuccinimide Chemical and Physical Properties
Names and Identifiers
-
- 2,5-Pyrrolidinedione,3,3,4,4-tetramethyl-
- 2,2,3,3-TETRAMETHYLSUCCINIMIDE
- 3,3,4,4-tetramethylpyrrolidine-2,5-dione
- 3,3,4,4-Tetramethyl-pyrrolidin-2,5-dion
- 3,3,4,4-tetramethyl-pyrrolidine-2,5-dione
- 3,3,4,4-tetramethylsuccimide
- 3,3,4,4-Tetramethylsuccinimide
- AI3-23758
- BRN 0121076
- PM 1090
- Succinimide, 2,2,3,3-tetramethyl-
- tetramethyl succinimide
- Tetramethylsuccinimide
- 2,5-Pyrrolidinedione, 3,3,4,4-tetramethyl-
- YDF3PMM90Z
- NCIOpen2_000632
- 2, 3,3,4,4-tetramethyl-
- Succinimide,2,3,3-tetramethyl-
- XGJPUQFWFRCCFO-UHFFFAOYSA-N
- NSC74524
- A
- Q27294474
- SCHEMBL2107618
- W16795
- DTXSID20189164
- CS-0035652
- AKOS027440427
- EN300-3209121
- 3,3,4,4-Tetramethyl-2,5-pyrrolidinedione #
- 3566-61-8
- 3,3,4,4-Tetramethyl-2,5-pyrrolidinedione
- 5-21-09-00606 (Beilstein Handbook Reference)
- UNII-YDF3PMM90Z
- NSC 74524
- NSC-74524
- MFCD00047107
- PM-1090
- AS-64383
- DTXCID50111655
- SY276992
- 2,2,3,3-Tetramethylsuccinimide
-
- MDL: MFCD00047107
- Inchi: 1S/C8H13NO2/c1-7(2)5(10)9-6(11)8(7,3)4/h1-4H3,(H,9,10,11)
- InChI Key: XGJPUQFWFRCCFO-UHFFFAOYSA-N
- SMILES: O=C1C(C)(C)C(C)(C)C(N1)=O
- BRN: 0121076
Computed Properties
- Exact Mass: 155.09469
- Monoisotopic Mass: 155.094629
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.2
- XLogP3: 0.8
Experimental Properties
- Density: 1.003
- Boiling Point: 252.4°Cat760mmHg
- Flash Point: 108.5°C
- Refractive Index: 1.439
- PSA: 46.17
- LogP: 1.02400
2,2,3,3-Tetramethylsuccinimide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T908958-250mg |
3,3,4,4-tetramethylpyrrolidine-2,5-dione |
3566-61-8 | 98% | 250mg |
1,339.20 | 2021-05-17 | |
| TRC | T305330-250mg |
2,2,3,3-Tetramethylsuccinimide |
3566-61-8 | 250mg |
$ 219.00 | 2023-09-06 | ||
| TRC | T305330-2.5g |
2,2,3,3-Tetramethylsuccinimide |
3566-61-8 | 2.5g |
$ 1654.00 | 2023-09-06 | ||
| Chemenu | CM518873-100mg |
3,3,4,4-Tetramethylpyrrolidine-2,5-dione |
3566-61-8 | 97% | 100mg |
$59 | 2023-01-01 | |
| Chemenu | CM518873-250mg |
3,3,4,4-Tetramethylpyrrolidine-2,5-dione |
3566-61-8 | 97% | 250mg |
$94 | 2023-01-01 | |
| Chemenu | CM518873-1g |
3,3,4,4-Tetramethylpyrrolidine-2,5-dione |
3566-61-8 | 97% | 1g |
$218 | 2023-01-01 | |
| Chemenu | CM518873-5g |
3,3,4,4-Tetramethylpyrrolidine-2,5-dione |
3566-61-8 | 97% | 5g |
$755 | 2023-01-01 | |
| eNovation Chemicals LLC | Y0994572-5g |
3,3,4,4-tetramethylpyrrolidine-2,5-dione |
3566-61-8 | 95% | 5g |
$960 | 2024-08-02 | |
| eNovation Chemicals LLC | D954785-250mg |
3,3,4,4-Tetramethylpyrrolidine-2,5-Dione |
3566-61-8 | 98% | 250mg |
$135 | 2024-06-07 | |
| eNovation Chemicals LLC | D954785-1g |
3,3,4,4-Tetramethylpyrrolidine-2,5-Dione |
3566-61-8 | 98% | 1g |
$230 | 2024-06-07 |
2,2,3,3-Tetramethylsuccinimide Suppliers
2,2,3,3-Tetramethylsuccinimide Related Literature
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Masaki Yanagi,Azusa Suzuki,Robert H. E. Hudson,Yoshio Saito Org. Biomol. Chem. 2018 16 1496
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2. Synthetic studies relevant to biosynthetic research on vitamin B12. Part 9. Synthesis of 20-methyl and 20-cyano isobacteriochlorinsDavid M. Arnott,Peter J. Harrison,Graeme B. Henderson,Zhi-Chu Sheng,Finian J. Leeper,Alan R. Battersby J. Chem. Soc. Perkin Trans. 1 1989 265
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Ayan Pal,Kerry J. Salandria,Joseph W. Arico,Mark K. Schlegel,Larry W. McLaughlin Chem. Commun. 2013 49 2936
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4. Synthetic studies relevant to biosynthetic research on vitamin B12. Part 8. Synthesis of (±)-Faktor-I octamethyl esterAlan R. Battersby,Simon P. D. Turner,Michael H. Block,Zhi-Chu Sheng,Steven C. Zimmerman J. Chem. Soc. Perkin Trans. 1 1988 1577
Additional information on 2,2,3,3-Tetramethylsuccinimide
Introduction to 2,2,3,3-Tetramethylsuccinimide (CAS No. 3566-61-8)
2,2,3,3-Tetramethylsuccinimide, identified by its Chemical Abstracts Service (CAS) number 3566-61-8, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the imide class, characterized by its cyclic structure containing nitrogen and oxygen atoms. The unique arrangement of methyl groups in its molecular framework imparts distinct chemical properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for various biomedical applications.
The molecular formula of 2,2,3,3-Tetramethylsuccinimide is C₇H₁₁NO₂, reflecting its composition of seven carbon atoms, eleven hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The presence of four methyl groups at the 2- and 3-positions of the succinimide ring enhances its stability and reactivity profile compared to unsubstituted succinimides. This substitution pattern influences its electronic distribution and interaction with biological targets, which is a critical consideration in drug design and development.
In recent years, 2,2,3,3-Tetramethylsuccinimide has been explored as a key intermediate in the synthesis of bioactive molecules. Its structural motif is reminiscent of natural products and pharmacophores found in therapeutic agents. Researchers have leveraged its reactivity to develop novel derivatives with enhanced pharmacological properties. For instance, modifications at the nitrogen or carbonyl positions can introduce functionalities that improve solubility or binding affinity to biological receptors.
One of the most compelling aspects of 2,2,3,3-Tetramethylsuccinimide is its role in peptidomimetics—a class of compounds designed to mimic the structure and function of peptides but with improved stability and bioavailability. The imide ring serves as a scaffold that can be appended with side chains to create molecules capable of interacting with specific protein targets. This approach has been particularly fruitful in the development of protease inhibitors and receptor modulators.
Recent advancements in computational chemistry have further highlighted the potential of 2,2,3,3-Tetramethylsuccinimide as a building block for drug discovery. Molecular modeling studies suggest that its rigid structure can be engineered to fit into deep pockets within protein active sites. Additionally, its ability to undergo controlled reactions under mild conditions makes it an attractive choice for medicinal chemists seeking efficient synthetic routes.
The pharmaceutical industry has shown interest in 2,2,3,3-Tetramethylsuccinimide due to its versatility in generating heterocyclic compounds. Heterocycles are prevalent in many drugs due to their ability to confer metabolic stability and target specificity. For example, derivatives of this compound have been investigated for their potential antiviral and anti-inflammatory effects. The substitution pattern allows for fine-tuning of electronic properties, enabling researchers to modulate activity across different therapeutic areas.
In academic research circles, 3566-61-8 continues to be a subject of investigation for its role in developing novel synthetic methodologies. Transition-metal-catalyzed reactions involving this compound have opened up new avenues for constructing complex molecular architectures. Such methodologies are essential for producing intricate scaffolds that mimic natural products or designed ligands for enzyme inhibition.
The synthesis of C₇H₁₁NO₂ typically involves multi-step processes starting from readily available precursors like butanediol or succinic acid derivatives. Advances in green chemistry have prompted researchers to explore more sustainable routes to this compound. For instance, catalytic processes that minimize waste or employ renewable feedstocks are being optimized for industrial-scale production.
Beyond pharmaceutical applications, 3566-61-8 finds utility in material science and agrochemical research. Its structural features make it a candidate for developing advanced polymers or specialty chemicals with tailored properties. In agrochemistry, 2-tetramethylsuccinimide derivatives have been explored as intermediates for crop protection agents due to their stability under environmental conditions.
The regulatory landscape surrounding C₇H₁₁NO₂ is favorable for research purposes but requires adherence to good laboratory practices (GLP) when used in drug development contexts. Manufacturers supplying this compound typically provide detailed safety data sheets (SDS) to ensure proper handling by researchers worldwide.
Future directions for research on CAS No 3566-61-8 include exploring its potential as an electrolyte component in organic electronics or as a precursor for liquid crystals with unique optical properties. The adaptability of this compound’s framework suggests broad applicability across multiple scientific disciplines.
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